molecular formula C20H15N3O2S B2646214 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea CAS No. 202190-80-5

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea

Cat. No. B2646214
CAS RN: 202190-80-5
M. Wt: 361.42
InChI Key: HKRMPJVDMMMYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU belongs to the class of urea derivatives and has been found to possess various biochemical and physiological effects. In

Scientific Research Applications

Antimicrobial Activity

Thiazoles and their derivatives have been found to exhibit significant antimicrobial activity . This includes the compound sulfazole, which is a short-acting sulfa drug .

Antiretroviral Activity

Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety . This suggests that 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea could potentially have similar applications.

Antifungal Activity

Thiazole derivatives have been found to exhibit antifungal activity . For example, abafungin is an antifungal drug that contains a thiazole moiety . Additionally, certain benzothiazole derivatives have been found to exhibit antifungal activity against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Anticancer Activity

Thiazole derivatives have been found to exhibit anticancer activity . For example, tiazofurin is an anticancer drug that contains a thiazole moiety . Furthermore, modification of thiazole-based compounds at different positions has been found to generate new molecules with potent antitumor activity .

Anti-Alzheimer’s Activity

Thiazole derivatives have been found to exhibit anti-Alzheimer’s activity . This suggests that 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea could potentially have similar applications.

Antihypertensive Activity

Thiazole derivatives have been found to exhibit antihypertensive activity . This suggests that 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea could potentially have similar applications.

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . This suggests that 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea could potentially have similar applications.

Hepatoprotective Activity

Thiazole derivatives have been found to exhibit hepatoprotective activity . This suggests that 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea could potentially have similar applications.

properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-17-11-10-14(22-20(25)21-13-6-2-1-3-7-13)12-15(17)19-23-16-8-4-5-9-18(16)26-19/h1-12,24H,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRMPJVDMMMYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea

CAS RN

202190-80-5
Record name 2(2'-Hydroxy-5'-(phenyl)ureylenphenyl) benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure to prepare this compound was the same as that described for preparing the compound of Example 5 except that 1 gram of the 2-(2′-hydroxy-5′-aminophenyl)benzothiazole compound (prepared in Step B of Example 5), 18.6 g of triethyl phosphate and 0.55 g of phenyl isocyanate were used. The desired compound of Formula (VII) was obtained in a yield of 0.76 g.
[Compound]
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1 g
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18.6 g
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0.55 g
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Reaction Step One

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